molecular formula C10H17ClN4O2 B2613062 Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2137994-15-9

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2613062
CAS No.: 2137994-15-9
M. Wt: 260.72
InChI Key: PONHAZHQQZNTRE-DKXTVVGFSA-N
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Description

Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound known for its potential applications across various scientific fields. This compound features a distinctive triazole moiety, making it of particular interest for its diverse biological activities.

Preparation Methods

Synthetic routes and reaction conditions

  • The preparation of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically begins with the synthesis of 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid. This can be achieved through a cycloaddition reaction between an azide and an alkyne.

  • The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester derivative.

  • The final product, the hydrochloride salt, is obtained by treatment of the ester with hydrochloric acid, precipitating the hydrochloride salt.

Industrial production methods

  • Industrial production involves optimizing the aforementioned synthetic route, focusing on scalable reaction conditions and efficient purification steps.

  • Use of continuous flow chemistry could enhance yield and reduce production time.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The triazole ring can undergo oxidative transformations, leading to new derivatives with varied biological properties.

  • Reduction: : The compound can be reduced at specific sites to generate more reactive intermediates, facilitating further modifications.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or amino groups.

Common reagents and conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents, acids or bases for substitution reactions.

Major products

  • Depending on the reaction conditions, a wide variety of derivatives can be synthesized, each potentially exhibiting different biological activities.

Scientific Research Applications

Chemistry

  • As a building block for synthesizing complex molecules.

  • Its reactivity allows for the development of novel triazole-based ligands.

Biology

  • Used in studying enzyme inhibition.

  • Probes for biochemical assays.

Medicine

  • Investigated for its role in cancer therapy due to its unique molecular interactions.

Industry

  • As an intermediate in the production of pharmaceuticals.

  • Used in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular targets and pathways

  • The triazole moiety interacts with specific biological targets, often enzymes, leading to inhibition or modulation of activity.

  • It might also interact with nucleic acids, affecting genetic expression.

  • The cyclic structure aids in membrane permeability, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds

  • 1,2,3-triazole derivatives: : Widely studied for their antimicrobial and anticancer properties.

  • Cyclohexylamines: : Known for their psychoactive and pharmaceutical applications.

Uniqueness

  • The combination of the triazole and cyclohexylamine motifs in Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride offers a unique profile, making it more versatile in its applications compared to other similar structures.

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Properties

IUPAC Name

methyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONHAZHQQZNTRE-DKXTVVGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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